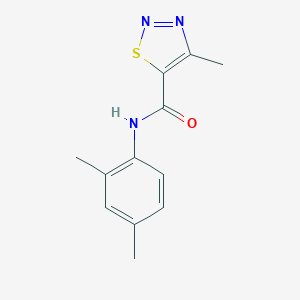

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-4-5-10(8(2)6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQKHLYMBSFBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ethyl Ester to Carboxylic Acid

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate undergoes base-mediated hydrolysis. In a representative procedure:

This step is critical for generating the carboxylic acid intermediate, which is subsequently activated for amide bond formation.

Carboxamide Functionalization Strategies

The carboxylic acid is converted to the carboxamide group through two primary pathways:

Direct Coupling with 2,4-Dimethylphenylamine

Activation of the carboxylic acid using coupling agents enables reaction with 2,4-dimethylphenylamine:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| HBTU-mediated | HBTU, DMF, triethylamine | Room temperature, 24 h | 88% |

| EDCI/HOBt | EDCI, HOBt, CH₂Cl₂ | 0°C to rt, 12 h | 82% |

HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) demonstrates superior efficiency due to its rapid activation kinetics.

Microwave-Assisted Hydrazide Route

An alternative pathway employs 4-methyl-1,2,3-thiadiazole-5-carbohydrazide as an intermediate:

-

Hydrazide Formation : React ethyl ester with hydrazine hydrate in ethanol (reflux, 94.87% yield).

-

Microwave Cyclocondensation :

This method reduces reaction times from hours to minutes while maintaining high regioselectivity.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous Flow Reactors : Enable precise control of exothermic cyclization steps.

-

Solvent Recycling : Ethanol and acetonitrile are recovered via fractional distillation.

-

Byproduct Mitigation :

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Parameter | HBTU Coupling | Microwave | Acyl Chloride |

|---|---|---|---|

| Reaction Time | 24 h | 2 min | 3 h |

| Yield | 88% | 91% | 85% |

| Purity (HPLC) | 98.2% | 99.1% | 97.5% |

| Scalability | Moderate | High | High |

| Equipment Cost | $$$ | $$$$ | $$ |

Microwave-assisted synthesis offers the best balance of speed and yield but requires specialized instrumentation.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Halogenated derivatives or substituted thiadiazoles.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.

Interacting with DNA: Leading to the inhibition of cell proliferation in cancer cells.

Disrupting microbial cell membranes: Resulting in antimicrobial effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(2,4-Dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- CAS No.: 183300-67-6

- Molecular Formula : C₁₂H₁₃N₃OS

- Molecular Weight : 247.32 g/mol

Structural Features :

This compound consists of a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a 2,4-dimethylphenyl group, which confers lipophilicity and influences binding interactions .

For example, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate intermediates can be hydrolyzed to carboxylic acids and subsequently coupled with 2,4-dimethylaniline .

Table 1: Structural and Functional Comparison of Selected Thiadiazole Carboxamides

Key Comparative Insights:

Structural Modifications and Bioactivity :

- BTP2 (): The addition of bis(trifluoromethyl)pyrazole enhances specificity for CRAC channels, reducing calcium flux and inflammation. In contrast, the simpler 2,4-dimethylphenyl group in the target compound may limit its channel selectivity but improve metabolic stability.

- Org 214007-0 (): The tricyclic azepine scaffold enables glucocorticoid receptor modulation, a feature absent in the target compound due to its planar thiadiazole-phenyl structure.

Synthetic Accessibility :

- The target compound and simpler analogs (e.g., N-(2-chlorobenzyl) derivatives) are synthesized via straightforward coupling reactions , whereas BTP2 and Org 214007-0 require multi-step functionalization .

Pharmacological Specificity :

- BTP2’s trifluoromethyl groups increase its potency but reduce specificity (e.g., off-target effects on TRPM4/TRPC channels) . The target compound’s methyl groups may offer a balance between lipophilicity and selectivity.

Therapeutic Potential: Thiadiazole carboxamides with aryl substitutions (e.g., phenyl, benzothiazole) show promise in anticancer and anti-inflammatory contexts . The target compound’s activity remains underexplored but is inferred to align with these pathways.

Biological Activity

N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.

- Molecular Formula : C₁₂H₁₃N₃OS

- Molar Mass : 247.32 g/mol

- CAS Number : 183300-67-6

The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activities against various pathogens. For instance:

- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for related thiadiazole derivatives range from 1.95 to 15.62 µg/mL .

- Antifungal Activity : The compound has also been noted for its antifungal properties against strains such as Candida albicans and Aspergillus niger. In vitro studies have reported MIC values comparable to or lower than standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example:

- Cell Line Studies : Compounds bearing the thiadiazole moiety have shown significant cytotoxic effects against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer). The introduction of specific substituents on the thiadiazole ring has been correlated with enhanced anticancer activity .

- Mechanism of Action : The anticancer effects are believed to stem from the ability of these compounds to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 of the phenyl ring | Increases antibacterial and anticancer activity |

| Halogen substitutions | Enhance antimicrobial efficacy against Gram-positive bacteria |

| Oxygenated substituents | Improve antifungal activity |

Case Studies

- Antimicrobial Screening : A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds with specific substitutions exhibited potent antibacterial effects with MIC values significantly lower than those of traditional antibiotics .

- Cytotoxicity Assessment : In vitro studies involving Caco-2 and A549 cell lines demonstrated that certain derivatives could reduce cell viability by over 50%, indicating strong potential as anticancer agents .

Q & A

Q. What synthetic routes are available for preparing N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can purity be validated?

The compound is synthesized via cyclization reactions starting from precursors such as substituted phenyl isocyanides and thiadiazole intermediates. For example, cyclization in acetonitrile with iodine and triethylamine is a common method for thiadiazole derivatives . Purity validation requires HPLC (≥99.0%) and gas chromatography (GC), as noted for analytical-grade standards . Structural confirmation employs H/C NMR spectroscopy and mass spectrometry .

Q. How does this compound activate systemic acquired resistance (SAR) in plants?

The compound (commercially termed tiadinil) induces SAR by metabolizing into 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which primes defense pathways in rice and tea plants. It lacks direct antimicrobial activity, confirming its role as a SAR elicitor rather than a fungicide .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection is standard due to its high sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives . For cellular studies, fluorescent probes (e.g., fura-2/AM) paired with calcium imaging are used to track its effects on ion channels .

Advanced Research Questions

Q. How can researchers design experiments to distinguish between direct antimicrobial effects and SAR activation in plant studies?

- Control experiments : Compare pathogen growth inhibition in Arabidopsis mutants defective in SAR signaling (e.g., npr1) versus wild-type plants treated with the compound .

- Metabolite tracking : Use LC-MS to quantify SV-03 levels in plant tissues and correlate with defense gene expression (e.g., PR-1) .

- Microbial co-culture assays : Expose pathogens to the compound in vitro to confirm absence of direct inhibition .

Q. What methodological considerations are critical when using this compound to study store-operated calcium entry (SOCE) in mammalian cells?

- Concentration optimization : BTP-2 (a derivative) inhibits SOCE at 20 μM but may block TRPC3/5 channels at higher doses, necessitating dose-response curves .

- Validation tools : Pair with CRISPR-knockout models (e.g., STIM1−/− cells) to confirm specificity .

- Off-target mitigation : Use 9-phenanthrol (a TRPM4-specific inhibitor) to isolate SOCE contributions .

Q. How can contradictory data on the compound’s pharmacological specificity be resolved in calcium signaling studies?

Contradictions arise from its dual inhibition of SOCE (via STIM1/Orai1) and TRPC channels. To address this:

- Multi-channel profiling : Use patch-clamp electrophysiology to assess effects on TRPM4, TRPC3, and Orai1 currents in parallel .

- Computational docking : Predict binding affinities to channel proteins using molecular dynamics simulations .

- Comparative studies : Benchmark against selective inhibitors (e.g., GSK-7975A for Orai1) .

Methodological Recommendations

- Synthesis : Optimize cyclization conditions (e.g., solvent, catalyst) to improve yield for novel derivatives .

- Biological assays : Use Pseudomonas syringae challenge models in Arabidopsis to quantify SAR efficacy .

- Data interpretation : Apply multivariate analysis to disentangle off-target effects in calcium signaling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.